molecular formula C4H8Br2O2 B081164 1,4-Dibromo-2,3-butanediol CAS No. 14396-65-7

1,4-Dibromo-2,3-butanediol

Cat. No. B081164
CAS RN: 14396-65-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-butanediol, also known as 1,4-DB, is a chemical compound that has been used in scientific research for a variety of purposes. It is a colorless, slightly viscous liquid with a molecular weight of 241.89 g/mol. 1,4-DB is a brominated organic compound, meaning it contains two bromine atoms, and is used in a variety of applications, including as a reagent in organic synthesis and as a flame retardant. In addition, 1,4-DB has been investigated for its potential to act as an inhibitor of enzymes, as a potential therapeutic agent, and as a biological probe.

Scientific Research Applications

  • Microbial Production of Diols : Diols like 1,4-Dibromo-2,3-butanediol have significant potential in microbial production. They are considered important platform chemicals in biotechnology, with applications ranging from chemicals to fuels (Zeng & Sabra, 2011).

  • Use in Industrial Applications : this compound is crucial in various industrial applications. It is particularly important in the synthesis of valuable polymers, such as in the production of 1,4-butanediol from renewable carbohydrate feedstocks (Yim et al., 2011).

  • Downstream Processing in Biological Production : The compound plays a role in the recovery and purification processes in the biological production of diols. However, challenges exist in improving yield, purity, and energy consumption in these processes (Xiu & Zeng, 2008).

  • Catalytic Synthesis : It is used in the catalytic synthesis of chemicals like 1,4-butanediol from various precursors. For instance, a study demonstrated the preparation of 1,4-butanediol from 1,4-anhydroerythritol using monometallic catalysts (Wang et al., 2019).

  • Bioconversion to Valuable Chemicals : The compound is also involved in the bioconversion of natural resources into valuable chemicals like 2,3-butanediol, which has various uses in chemical feedstocks and liquid fuels (Syu, 2001).

  • Dehydration Processes in Chemical Production : It has been investigated for its role in dehydration processes, such as in the catalytic dehydration of 1,4-butanediol to produce other compounds like 3-buten-1-ol (Sato et al., 2004).

  • Enhancement of Microbial Production : Research has focused on enhancing microbial production of compounds like 2,3-butanediol, where this compound could play a role. This includes optimizing culture conditions and using high-producing strains (Hakizimana et al., 2019).

Safety and Hazards

1,4-Dibromo-2,3-butanediol can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

There is a growing interest in sustainable bioproduction of 1,4-butanediol derivatives via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This shift is due to the remarkable capacity for producing bio-ethanol and potential environmental benefits .

Mechanism of Action

Target of Action

It is known to react with aqueous alkaline sodium arsenite .

Mode of Action

1,4-Dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid) . This suggests that the compound may interact with its targets through a redox reaction, leading to changes in the chemical structure of the target molecules.

Pharmacokinetics

Its molecular weight of 24791 suggests that it may have good bioavailability due to its relatively small size. The compound is a solid at room temperature, with a melting point of 82-84 °C , which could influence its absorption and distribution.

Action Environment

Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For instance, its reaction with aqueous alkaline sodium arsenite suggests that it may be more active in alkaline conditions . Additionally, its solid state and melting point suggest that temperature could also play a role in its stability and activity .

properties

IUPAC Name

1,4-dibromobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDQAHYPSENAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861852
Record name 1,4-Dibromobutane-2,3-diol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14396-65-7, 15410-44-3
Record name 2,3-Butanediol, 1,4-dibromo-
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Record name 1,4-Dibromo-2,3-butanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,4-dibromo-2,3-butanediol be used to synthesize sulfonates? What are the challenges?

A1: While this compound can theoretically react with sulfite ions to yield a sulfonate, the research paper indicates that this reaction is not straightforward. The desired sulfonate (27 in the paper) was only obtained as a byproduct and in low yields []. This suggests that this compound might not be the ideal starting material for this specific sulfonate synthesis due to competing reactions or low reactivity towards sulfite ions.

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